molecular formula C4H2Cl4 B12643560 1,1,2,4-Tetrachlorobuta-1,3-diene CAS No. 34867-83-9

1,1,2,4-Tetrachlorobuta-1,3-diene

Cat. No.: B12643560
CAS No.: 34867-83-9
M. Wt: 191.9 g/mol
InChI Key: ZDJLREHQIYLCNP-OWOJBTEDSA-N
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Description

1,1,2,4-Tetrachlorobuta-1,3-diene is an organic compound with the molecular formula C4H2Cl4. It is a chlorinated derivative of butadiene and is known for its unique chemical properties and reactivity. This compound is used in various industrial and research applications due to its ability to undergo multiple types of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,4-Tetrachlorobuta-1,3-diene can be synthesized through several methods. One common approach involves the chlorination of butadiene. The reaction typically requires the presence of a catalyst and controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1,1,2,4-Tetrachlorobuta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen halides, alkali metals, and other nucleophiles. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted butadienes, while addition reactions can produce more heavily chlorinated derivatives .

Scientific Research Applications

1,1,2,4-Tetrachlorobuta-1,3-diene is used in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound is used in research to study the effects of chlorinated hydrocarbons on biological systems.

    Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1,1,2,4-tetrachlorobuta-1,3-diene exerts its effects involves its ability to undergo various chemical reactions. The compound’s reactivity is influenced by the presence of multiple chlorine atoms, which can stabilize intermediates and facilitate reaction pathways. Molecular targets and pathways involved in its reactions include nucleophilic attack on carbon-chlorine bonds and electrophilic addition to the double bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,4-Tetrachlorobuta-1,3-diene is unique due to its specific arrangement of chlorine atoms, which influences its chemical behavior and reactivity. This compound’s ability to undergo a wide range of reactions makes it valuable in both research and industrial applications .

Properties

CAS No.

34867-83-9

Molecular Formula

C4H2Cl4

Molecular Weight

191.9 g/mol

IUPAC Name

(3E)-1,1,2,4-tetrachlorobuta-1,3-diene

InChI

InChI=1S/C4H2Cl4/c5-2-1-3(6)4(7)8/h1-2H/b2-1+

InChI Key

ZDJLREHQIYLCNP-OWOJBTEDSA-N

Isomeric SMILES

C(=C/Cl)\C(=C(Cl)Cl)Cl

Canonical SMILES

C(=CCl)C(=C(Cl)Cl)Cl

Origin of Product

United States

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